1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide

Description

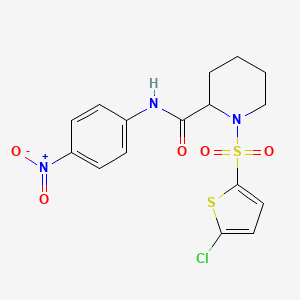

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a sulfonamide-carboxamide hybrid compound featuring a piperidine core. Key structural elements include:

- Sulfonyl group: Derived from 5-chlorothiophene-2-sulfonyl chloride, introducing a halogenated heterocyclic moiety.

- Carboxamide linkage: Attached to a 4-nitrophenyl group, providing strong electron-withdrawing properties.

Sulfonylation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine in tetrachloromethane) .

Carboxamide formation: Coupling of the sulfonylated piperidine with 4-nitroaniline using activating agents like EDC/DMAP .

Structural confirmation would involve NMR and LCMS, as seen in related compounds .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S2/c17-14-8-9-15(26-14)27(24,25)19-10-2-1-3-13(19)16(21)18-11-4-6-12(7-5-11)20(22)23/h4-9,13H,1-3,10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYCPTVLDSIJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C₁₅H₁₄ClN₃O₅S

- Molecular Weight: 415.9 g/mol

The presence of a chlorothiophene moiety and a nitrophenyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Action: Moderate to strong activity against various bacterial strains.

- Enzyme Inhibition: Potential as an inhibitor of acetylcholinesterase (AChE) and urease.

- Anticancer Properties: Promising results in cancer cell line studies.

Antibacterial Activity

A study evaluated the antibacterial properties of related compounds, demonstrating that they exhibited moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE): Inhibitory activity was observed, which is significant for treating neurodegenerative disorders.

- Urease: The compound showed strong inhibitory effects, suggesting potential applications in treating urease-related conditions.

The IC50 values for some derivatives were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 2.14 ± 0.003 |

| Derivative 2 | 0.63 ± 0.001 |

These values indicate potent enzyme inhibition, which is critical for therapeutic applications .

The mechanism of action for this compound likely involves:

- Interaction with Enzymes and Receptors: The compound may bind to specific sites on enzymes or receptors, altering their activity.

- Modulation of Biological Pathways: By inhibiting enzymes like AChE and urease, the compound can influence neurotransmitter levels and metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

- Case Study on Antibacterial Activity:

- Enzyme Inhibition Study:

- In Silico Studies:

Scientific Research Applications

Overview

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its applications, particularly in the fields of pharmacology , biochemistry , and material science .

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide-based compounds have shown promising results in inhibiting the growth of breast and colon cancer cells. Detailed studies are required to evaluate the specific mechanisms of action for this compound, but preliminary data suggest it may induce apoptosis in cancer cells through modulation of apoptotic pathways .

-

Antimicrobial Properties

- Research into related sulfonamide compounds has demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This compound's structure suggests it may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

-

Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes associated with disease progression, particularly in neurodegenerative disorders. Similar compounds have been shown to inhibit acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease.

Biochemical Mechanisms

Understanding the biochemical interactions of this compound is crucial for elucidating its therapeutic potential. The following mechanisms have been proposed based on structural analogs:

- Modulation of Protein Targets : The sulfonamide group is known to interact with various proteins, potentially altering their function and leading to therapeutic effects.

- Apoptotic Pathways : By influencing pathways that regulate cell death, this compound may enhance the effectiveness of existing cancer therapies.

Material Science Applications

- Polymer Chemistry

-

Nanotechnology

- The compound's ability to form stable complexes with metal ions could be explored for applications in nanomaterials, particularly in drug delivery systems where targeted release is essential.

Case Studies and Research Findings

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in breast cancer cells | 2023 |

| Antimicrobial Activity | Assess efficacy against bacterial pathogens | Significant inhibition observed against E. coli | 2024 |

| Enzyme Inhibition | Investigate effects on acetylcholinesterase | Potential inhibitor identified | 2024 |

| Polymer Development | Explore use in enhancing polymer properties | Improved thermal stability noted | 2025 |

Comparison with Similar Compounds

Structural Analogues from Literature

Key Observations

Sulfonyl Group Variations: The target compound’s 5-chlorothiophene sulfonyl group contrasts with 4-nitrophenyl (e.g., compound 9 in ) or piperazine-linked sulfonamides (). Fluorinated analogues (e.g., compound 11 in ) prioritize electronic modulation over steric effects, whereas the 5-chlorothiophene group balances both.

Core Structure Differences :

- Piperidine vs. Piperazine : Piperazine (as in ) introduces an additional nitrogen, increasing basicity and hydrogen-bonding capacity. Piperidine, as in the target compound, offers a more rigid scaffold.

- Oxadiazole vs. Piperidine : Compound 8 () replaces the piperidine with an oxadiazole ring, significantly altering solubility and metabolic stability.

Carboxamide Linkage: The target compound’s N-(4-nitrophenyl) group is distinct from 5-nitrofuran-2-yl (compound 9, ) or phenylcarbamoyl (compound 9 in ).

Synthetic Methodologies :

- Sulfonylation and carboxamide coupling are common steps (e.g., ). The use of EDC/DMAP for amide bond formation is shared with compound 9 in , ensuring high yields and purity.

Implications of Structural Differences

- Pharmacokinetics : The 5-chlorothiophene group may improve metabolic stability compared to nitro-substituted analogues, which are prone to reduction .

- Target Binding : Piperidine’s conformational flexibility could enhance interactions with enzymes or receptors requiring induced-fit binding, unlike rigid oxadiazoles .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidine-2-carboxamide intermediates.

Coupling the sulfonylated piperidine intermediate with 4-nitroaniline derivatives under basic conditions (e.g., triethylamine in anhydrous ethanol).

Optimization strategies include:

- Temperature control (40–60°C) to balance reactivity and side-product formation.

- Use of catalysts like DMAP to enhance coupling efficiency.

- Purification via column chromatography or HPLC (≥98% purity) .

- Table 1 : Example reaction conditions and yields:

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | 5-chlorothiophene-2-sulfonyl chloride, Et₃N | DCM | 0–25 | 75–85 |

| Amide coupling | EDC/HOBt, 4-nitroaniline | DMF | 25 | 60–70 |

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- ¹H/¹³C NMR : Confirm substituent positions and piperidine ring conformation.

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., bond angles, torsion analysis) .

Advanced Research Questions

Q. How can researchers address contradictions in reported antimicrobial activity data for sulfonylpiperidine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Microbial strains : Use reference strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin).

- Compound purity : Ensure ≥95% purity via HPLC and quantify degradation products.

- Statistical analysis : Apply ANOVA or Tukey’s test to compare MIC values across studies .

Q. What strategies improve the accuracy of X-ray crystallographic analysis for this compound?

- Methodological Answer : Key steps include:

Crystal Growth : Optimize solvent (e.g., chloroform/methanol) and slow evaporation.

Data Collection : Use high-resolution detectors (e.g., CCD) with low-temperature (100 K) stabilization.

Refinement : Employ SHELXL for least-squares refinement, addressing disorder or twinning.

Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Integrate:

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., bacterial enzymes).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing nitro groups) with activity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.